molecular formula C6H12N2S4Se B12710220 Bis(dimethyldithiocarbamato-S,S')selenium CAS No. 19632-73-6

Bis(dimethyldithiocarbamato-S,S')selenium

Cat. No.: B12710220
CAS No.: 19632-73-6
M. Wt: 319.4 g/mol
InChI Key: KEMWEBOHLMIZPV-UHFFFAOYSA-N
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Description

Bis(dimethyldithiocarbamato-S,S’)selenium is an organoselenium compound with the molecular formula C6H12N2S4Se.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethyldithiocarbamato-S,S’)selenium typically involves the reaction of dimethyldithiocarbamate with selenium compounds under controlled conditions. One common method is the reaction of sodium dimethyldithiocarbamate with selenium dioxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of bis(dimethyldithiocarbamato-S,S’)selenium follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethyldithiocarbamato-S,S’)selenium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(dimethyldithiocarbamato-S,S’)selenium has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(dimethyldithiocarbamato-S,S’)selenium involves its interaction with molecular targets such as enzymes and cellular components. The compound can modulate redox reactions and influence cellular signaling pathways, leading to its observed biological effects. The selenium atom plays a crucial role in these interactions, contributing to the compound’s unique properties .

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethyldithiocarbamato-S,S’)tellurium
  • Bis(dimethyldithiocarbamato-S,S’)sulfur
  • Bis(dimethyldithiocarbamato-S,S’)oxygen

Uniqueness

Bis(dimethyldithiocarbamato-S,S’)selenium is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.

Properties

CAS No.

19632-73-6

Molecular Formula

C6H12N2S4Se

Molecular Weight

319.4 g/mol

IUPAC Name

dimethylcarbamothioylsulfanylselanyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H12N2S4Se/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3

InChI Key

KEMWEBOHLMIZPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)S[Se]SC(=S)N(C)C

Origin of Product

United States

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